2,2-Difluoro-4,6-diiodobenzo[d][1,3]dioxole
CAS No.:
Cat. No.: VC18350461
Molecular Formula: C7H2F2I2O2
Molecular Weight: 409.89 g/mol
* For research use only. Not for human or veterinary use.
![2,2-Difluoro-4,6-diiodobenzo[d][1,3]dioxole -](/images/structure/VC18350461.png)
Specification
Molecular Formula | C7H2F2I2O2 |
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Molecular Weight | 409.89 g/mol |
IUPAC Name | 2,2-difluoro-4,6-diiodo-1,3-benzodioxole |
Standard InChI | InChI=1S/C7H2F2I2O2/c8-7(9)12-5-2-3(10)1-4(11)6(5)13-7/h1-2H |
Standard InChI Key | MKTQLYDZYVDUGR-UHFFFAOYSA-N |
Canonical SMILES | C1=C(C=C(C2=C1OC(O2)(F)F)I)I |
Introduction
Structural and Molecular Characteristics
Core Architecture and Substituent Effects
The benzodioxole scaffold consists of a benzene ring fused to a 1,3-dioxole ring, creating a bicyclic system with two oxygen atoms at positions 1 and 3 of the dioxole moiety. In 2,2-difluoro-4,6-diiodobenzo[d] dioxole, fluorine atoms occupy the 2-positions of the dioxole ring, while iodine substituents are located at the 4- and 6-positions of the benzene ring. This arrangement imposes significant steric and electronic effects:
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Electron-withdrawing halogens: Fluorine’s high electronegativity (-I effect) reduces electron density in the dioxole ring, while iodine’s polarizability (+M effect) introduces mild electron donation to the aromatic system.
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Steric hindrance: The bulky iodine atoms at para positions on the benzene ring limit rotational freedom and influence supramolecular interactions.
Table 1: Molecular Properties
Property | Value |
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Molecular formula | C₇H₂F₂I₂O₃ |
Molecular weight | 425.89 g/mol |
IUPAC name | 2,2-difluoro-4,6-diiodo-1,3-benzodioxole |
CAS registry | Not formally assigned |
Synthetic Methodologies
Precursor Synthesis: 2,2-Difluoro-1,3-benzodioxole
The parent compound, 2,2-difluoro-1,3-benzodioxole, is synthesized via halogen exchange using 2,2-dichloro-1,3-benzodioxole and potassium fluoride (KF) in the presence of catalysts like potassium hydrogen fluoride (KHF₂) . Key reaction parameters include:
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Catalyst role: KHF₂ facilitates fluoride substitution by stabilizing intermediates and lowering activation energy .
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Yield optimization: A KF-to-precursor molar ratio of 2:1–2.5:1 achieves >95% conversion .
Iodination Strategies
Introducing iodine at the 4- and 6-positions requires electrophilic aromatic substitution (EAS). Given the electron-deficient nature of the fluorinated dioxole ring, iodination likely proceeds under strongly acidic conditions with iodine monochloride (ICl) or N-iodosuccinimide (NIS):
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Directed EAS: The meta-directing fluorine atoms orient iodine to para positions relative to the dioxole oxygens.
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Regioselectivity: Steric effects from adjacent substituents favor iodination at the 4- and 6-positions over ortho sites.
Reactivity and Functionalization
Nucleophilic Aromatic Substitution
The electron-poor aromatic ring enables nucleophilic displacement of iodine under harsh conditions. For example:
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Amination: Heating with ammonia in the presence of Cu(I) catalysts yields amino derivatives.
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Suzuki-Miyaura coupling: Iodine atoms serve as handles for palladium-catalyzed cross-coupling with boronic acids, enabling biaryl formation.
Oxidation and Reduction
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Iodine redox: Iodine substituents can undergo reduction to iodide (I⁻) using Zn/HCl or oxidation to periodinane derivatives with peracids.
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Dioxole ring stability: The fluorinated dioxole resists ring-opening under basic conditions but may degrade in strong acids .
Applications in Drug Discovery and Materials Science
Pharmaceutical Intermediates
The compound’s halogen-rich structure makes it a versatile building block for bioactive molecules:
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Antimicrobial agents: Iodine’s hydrophobic bulk enhances membrane permeability, as seen in analogs like iodoquinol.
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Kinase inhibitors: The dioxole scaffold mimics adenine in ATP-binding pockets, enabling kinase inhibition.
Optical and Electronic Materials
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Liquid crystals: Iodine’s polarizability supports mesophase formation in halogenated aromatics.
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Organic semiconductors: The planar benzodioxole core facilitates π-stacking in charge-transport layers.
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